molecular formula C25H26N2O3 B4083488 4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B4083488
M. Wt: 402.5 g/mol
InChI Key: CLLKFYHUXYILMH-UHFFFAOYSA-N
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Description

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes phenoxyacetyl and phenylbutan-2-yl groups attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with an amine to form phenoxyacetamide. This intermediate is then reacted with 4-phenylbutan-2-ylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or phenylbutan-2-yl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. This can result in a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical properties.

    Benzamide derivatives: Compounds with a benzamide core structure, which may have different substituents attached.

    Phenylbutan-2-yl derivatives: Compounds containing the phenylbutan-2-yl group, which can influence their chemical behavior.

Uniqueness

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-19(12-13-20-8-4-2-5-9-20)26-25(29)21-14-16-22(17-15-21)27-24(28)18-30-23-10-6-3-7-11-23/h2-11,14-17,19H,12-13,18H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLKFYHUXYILMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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